1-tert-Butyl-3-(2-chloro-acetyl)-urea
Overview
Description
1-tert-Butyl-3-(2-chloro-acetyl)-urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a tert-butyl group and a chloro-acetyl group attached to the urea moiety
Preparation Methods
The synthesis of 1-tert-Butyl-3-(2-chloro-acetyl)-urea can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl isocyanate with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to control the reactivity of the intermediates.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-tert-Butyl-3-(2-chloro-acetyl)-urea undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, resulting in the formation of the corresponding carboxylic acid and urea.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in redox reactions under appropriate conditions.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-tert-Butyl-3-(2-chloro-acetyl)-urea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with specific biological activities.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-tert-Butyl-3-(2-chloro-acetyl)-urea involves its interaction with molecular targets such as enzymes and proteins. The chloro-acetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors.
Comparison with Similar Compounds
1-tert-Butyl-3-(2-chloro-acetyl)-urea can be compared with other similar compounds, such as:
1-tert-Butyl-3-(2-bromo-acetyl)-urea: Similar structure but with a bromo group instead of a chloro group, leading to different reactivity and applications.
1-tert-Butyl-3-(2-fluoro-acetyl)-urea: The presence of a fluoro group can significantly alter the compound’s chemical properties and biological activity.
1-tert-Butyl-3-(2-iodo-acetyl)-urea: The iodo group provides unique reactivity, making it useful in specific synthetic applications.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile compound for various applications.
Biological Activity
1-tert-Butyl-3-(2-chloro-acetyl)-urea (commonly referred to as TBCU) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with TBCU, drawing on diverse research findings and case studies.
Synthesis of this compound
The synthesis of TBCU typically involves the reaction of tert-butyl isocyanate with 2-chloroacetyl chloride. The reaction proceeds under controlled conditions to yield the desired urea derivative. The following is a general reaction scheme:
This synthetic route has been optimized to enhance yield and purity, making TBCU readily available for biological testing.
Antitumor Activity
TBCU has been evaluated for its antitumor properties in various cancer cell lines. In studies, it exhibited significant cytotoxic effects against several types of cancer cells, including breast (MDA-MB-231) and liver (SK-Hep-1) cancer cell lines. The compound was found to induce apoptosis and inhibit cell proliferation at micromolar concentrations.
Table 1: Cytotoxicity of TBCU in Different Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 | 15.4 | Induction of apoptosis |
SK-Hep-1 | 12.7 | Cell cycle arrest |
NUGC-3 | 18.9 | Inhibition of DNA synthesis |
The mechanism by which TBCU exerts its biological effects involves several pathways:
- DNA Interstrand Cross-Linking : Similar to other chloroacetyl derivatives, TBCU can form covalent bonds with DNA, leading to cross-linking that ultimately triggers cell death.
- Inhibition of Key Enzymes : TBCU has shown potential as an inhibitor of various enzymes involved in cancer cell proliferation, including topoisomerases and cyclin-dependent kinases.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress by generating ROS, which contributes to its cytotoxic effects.
Study 1: Anticancer Efficacy in Vivo
In a recent study published in Cancer Research, TBCU was administered to mice bearing xenograft tumors derived from MDA-MB-231 cells. The results demonstrated a significant reduction in tumor size compared to control groups, indicating the compound's potential as a therapeutic agent.
Study 2: Toxicity Assessment
A toxicity assessment conducted using primary cultures of normal human cells showed that TBCU had a lower toxicity profile compared to traditional chemotherapeutics. The selectivity towards cancer cells suggests that TBCU could minimize side effects commonly associated with cancer treatments.
Properties
IUPAC Name |
N-(tert-butylcarbamoyl)-2-chloroacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClN2O2/c1-7(2,3)10-6(12)9-5(11)4-8/h4H2,1-3H3,(H2,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIODKLJRGPXGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368175 | |
Record name | 1-tert-Butyl-3-(2-chloro-acetyl)-urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4791-27-9 | |
Record name | 2-Chloro-N-[[(1,1-dimethylethyl)amino]carbonyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4791-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-tert-Butyl-3-(2-chloro-acetyl)-urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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